7-Keto Cholesterol-d7

Vue d'ensemble

Description

Le 7-céto Cholestérol-d7 est un dérivé marqué au deutérium du 7-céto Cholestérol, un stérol bioactif et un composant majeur des oxystérols de la lipoprotéine de basse densité (LDL) oxydée. Ce composé est principalement utilisé comme standard interne pour la quantification du 7-céto Cholestérol dans diverses applications analytiques, y compris la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) et la chromatographie liquide-spectrométrie de masse (LC-MS) .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du 7-céto Cholestérol-d7 implique la deutération du 7-céto Cholestérol. La deutération est généralement obtenue par l'utilisation de gaz deutérium ou de solvants deutérés dans des conditions réactionnelles spécifiques. Le processus garantit l'incorporation d'atomes de deutérium à des positions spécifiques au sein de la molécule de cholestérol, ce qui donne un composé marqué à l'isotope stable.

Méthodes de production industrielle : La production industrielle du 7-céto Cholestérol-d7 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures rigoureuses de contrôle de la qualité pour garantir la pureté et l'enrichissement isotopique du produit final. Le composé est ensuite purifié en utilisant des techniques chromatographiques et caractérisé à l'aide de méthodes spectroscopiques pour confirmer sa structure et sa composition isotopique .

Analyse Des Réactions Chimiques

Types de réactions : Le 7-céto Cholestérol-d7 subit diverses réactions chimiques, notamment :

Oxydation : Conversion en d'autres oxystérols.

Réduction : Formation de dérivés 7-hydroxy.

Substitution : Réactions impliquant le remplacement de groupes fonctionnels.

Réactifs et conditions courantes :

Oxydation : Implique généralement des agents oxydants tels que le peroxyde d'hydrogène ou les peracides.

Réduction : Utilise des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Utilise des réactifs tels que les halogènes ou les nucléophiles dans des conditions spécifiques.

Principaux produits formés :

Oxydation : Produit divers oxystérols.

Réduction : Donne du 7-hydroxycholestérol.

Substitution : Donne des dérivés de cholestérol substitués

4. Applications de la recherche scientifique

Le 7-céto Cholestérol-d7 est largement utilisé dans la recherche scientifique en raison de son marquage isotopique stable, qui permet une quantification et un suivi précis dans les systèmes biologiques. Les principales applications comprennent :

Chimie : Utilisé comme standard interne en chimie analytique pour la quantification du 7-céto Cholestérol.

Biologie : Aide à étudier le métabolisme du cholestérol et le rôle des oxystérols dans les processus cellulaires.

Médecine : Investigue la participation du 7-céto Cholestérol dans des maladies telles que l'athérosclérose, la maladie d'Alzheimer et la dégénérescence maculaire liée à l'âge.

Industrie : Utilisé dans le développement de produits pharmaceutiques et dans l'étude des processus d'oxydation et de peroxydation des lipides

5. Mécanisme d'action

Le 7-céto Cholestérol-d7 exerce ses effets principalement par son rôle d'oxystérol. Il est impliqué dans la régulation de l'homéostasie du cholestérol et peut influencer diverses voies cellulaires. Le composé interagit avec des cibles moléculaires telles que les enzymes du cytochrome P450, en particulier CYP7A1, qui est impliqué dans le métabolisme du cholestérol. Il active également des voies inflammatoires, y compris l'inflammasome NLRP3, contribuant à ses effets pro-inflammatoires .

Composés similaires :

7-céto Cholestérol : La forme non deutériée, largement étudiée pour ses effets biologiques.

7-hydroxycholestérol : Un produit de réduction du 7-céto Cholestérol.

Autres oxystérols : Tels que le 25-hydroxycholestérol et le 27-hydroxycholestérol.

Unicité : Le 7-céto Cholestérol-d7 est unique en raison de son marquage au deutérium, qui offre une stabilité accrue et permet des mesures analytiques précises. Il est donc particulièrement précieux dans les milieux de recherche où une quantification précise du 7-céto Cholestérol est nécessaire .

Applications De Recherche Scientifique

7-Keto Cholesterol-d7 is extensively used in scientific research due to its stable isotope labeling, which allows for precise quantification and tracking in biological systems. Key applications include:

Chemistry: Used as an internal standard in analytical chemistry for the quantification of 7-Keto Cholesterol.

Biology: Helps in studying cholesterol metabolism and the role of oxysterols in cellular processes.

Medicine: Investigates the involvement of 7-Keto Cholesterol in diseases such as atherosclerosis, Alzheimer’s disease, and age-related macular degeneration.

Industry: Utilized in the development of pharmaceuticals and in the study of lipid oxidation and peroxidation processes

Mécanisme D'action

7-Keto Cholesterol-d7 exerts its effects primarily through its role as an oxysterol. It is involved in the regulation of cholesterol homeostasis and can influence various cellular pathways. The compound interacts with molecular targets such as cytochrome P450 enzymes, particularly CYP7A1, which is involved in cholesterol metabolism. It also activates inflammatory pathways, including the NLRP3 inflammasome, contributing to its pro-inflammatory effects .

Comparaison Avec Des Composés Similaires

7-Keto Cholesterol: The non-deuterated form, widely studied for its biological effects.

7-Hydroxycholesterol: A reduction product of 7-Keto Cholesterol.

Other Oxysterols: Such as 25-hydroxycholesterol and 27-hydroxycholesterol.

Uniqueness: 7-Keto Cholesterol-d7 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification of 7-Keto Cholesterol is required .

Activité Biologique

7-Keto Cholesterol-d7 (7KC-d7) is a deuterated form of 7-ketocholesterol, an oxidized derivative of cholesterol that has garnered attention due to its biological activities and implications in various diseases, particularly cardiovascular and neurodegenerative disorders. This article explores the biological activity of 7KC-d7, focusing on its metabolic effects, cellular responses, and potential mechanisms of action based on recent research findings.

7KC-d7 is chemically similar to 7-ketocholesterol but is labeled with deuterium, making it useful as an internal standard in mass spectrometry applications. Its structure allows for the study of cholesterol metabolism and the effects of oxidized cholesterol derivatives in biological systems.

Metabolic Effects

Research indicates that 7KC-d7 influences lipid metabolism significantly. A study utilizing HL-1 cardiac cells demonstrated that treatment with 7KC led to:

- Decreased levels of mevalonic acid (MVA) pathway-derived metabolites , including farnesyl-pyrophosphate and geranylgeranyl-pyrophosphate.

- Increased levels of lysophospholipids , such as lysophosphatidylcholines (lysoPCs) and lysophosphatidylethanolamines (lysoPEs).

- Enhanced cholesteryl ester production , indicating a shift in lipid metabolic pathways towards esterification rather than free cholesterol accumulation .

The integrated analysis of metabolomic and transcriptomic data revealed that genes involved in lipid metabolism were differentially expressed in response to 7KC treatment. Notably, there was upregulation of sterol O-acyltransferase (SOAT) and phospholipase A2 (PLA2), which are crucial for cholesteryl ester accumulation .

Cellular Response

In retinal pigment epithelium (RPE) cells, 7KC has been shown to induce senescence characterized by:

- Cell cycle arrest at mitosis .

- Increased expression of senescence markers , such as p16 and p21.

- Activation of the senescence-associated secretory phenotype (SASP) , which includes pro-inflammatory factors like IL-1β and IL-6 .

These findings suggest that 7KC may play a role in age-related retinal diseases by promoting cellular aging and inflammation.

Cardiovascular Implications

A case study involving patients with heart failure revealed significantly elevated levels of 7KC compared to healthy controls. The accumulation of 7KC was linked to metabolic dysregulation in cardiac cells, potentially contributing to heart disease pathogenesis .

Neurodegenerative Disorders

In neurodegenerative contexts, increased levels of 7KC have been associated with oxidative stress and cellular damage. In patients with Niemann-Pick disease type C (NPC), elevated plasma levels of 7KC were noted, suggesting a link between cholesterol oxidation and disease progression .

The mechanisms through which 7KC exerts its biological effects include:

- Inhibition of the MVA pathway , which is crucial for cholesterol biosynthesis and cellular growth.

- Activation of stress response pathways , including ATF4 and PERK signaling, leading to altered cellular homeostasis under stress conditions .

- Promotion of oxidative stress , contributing to cellular damage and inflammation in various tissues .

Data Table: Summary of Biological Effects

Propriétés

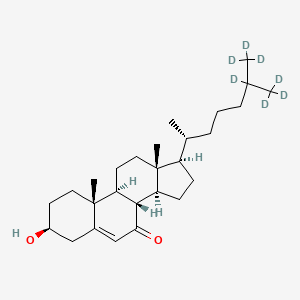

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-23,25,28H,6-15H2,1-5H3/t18-,20+,21-,22+,23+,25+,26+,27-/m1/s1/i1D3,2D3,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKKMWSQVKJCOP-KVZGVLACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.